Mass Spectrometric Differentiation: +7 Da Mass Shift vs. Unlabeled Lapatinib and d3/d4 Analogs
Lapatinib-d7 provides a +7 Da mass shift relative to the unlabeled analyte (m/z 581.0 → 588.1 for the molecular ion). This exceeds the +3 Da shift of lapatinib-d3 and +4 Da shift of lapatinib-d4, ensuring complete separation from the natural abundance M+2 and M+4 isotopic peaks of the parent drug . The d7 labeling at the methylsulfonyl ethyl positions—non-exchangeable sites—eliminates the risk of deuterium-hydrogen back-exchange during sample preparation, a known limitation of exchangeable-site labeling approaches .
| Evidence Dimension | Mass shift from unlabeled lapatinib (Da) and isotopic purity |
|---|---|
| Target Compound Data | +7 Da mass shift; isotopic enrichment >98 atom% D at specified positions |
| Comparator Or Baseline | Lapatinib-d3: +3 Da; Lapatinib-d4: +4 Da; Unlabeled: 0 Da |
| Quantified Difference | d7 provides 3–4 Da greater separation from parent isotopic cluster; eliminates M+2/M+4 interference |
| Conditions | Positive ion electrospray LC-MS/MS; MRM transition m/z 588.1 → product ion |
Why This Matters
The +7 Da mass shift ensures no cross-talk between analyte and IS channels, a requirement for methods needing to quantify lapatinib at lower limits of quantitation (LLOQ) in complex biological matrices.
